2-(1H-indol-1-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
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Overview
Description
2-(1H-indol-1-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a pyrrolidine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reduction of pyrrole or by the cyclization of appropriate precursors.
Coupling of Indole and Pyrrolidine Rings: The indole and pyrrolidine rings are coupled using a suitable linker, such as an acetamide group. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions include indole-2,3-dione derivatives, primary amines, and substituted indole derivatives.
Scientific Research Applications
2-(1H-indol-1-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)acetamide: Lacks the pyrrolidine ring, making it less complex.
N-((1-phenylpyrrolidin-2-yl)methyl)acetamide: Lacks the indole ring, resulting in different chemical properties.
2-(1H-indol-1-yl)-N-methylacetamide: Similar structure but with a methyl group instead of the pyrrolidine ring.
Uniqueness
2-(1H-indol-1-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is unique due to the presence of both the indole and pyrrolidine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-indol-1-yl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c25-21(16-23-14-12-17-7-4-5-11-20(17)23)22-15-19-10-6-13-24(19)18-8-2-1-3-9-18/h1-5,7-9,11-12,14,19H,6,10,13,15-16H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKODPTULJZRSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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